2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

概要

説明

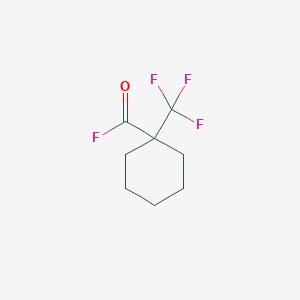

Molecular Structure Analysis

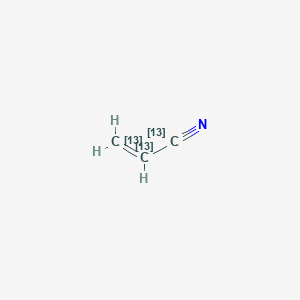

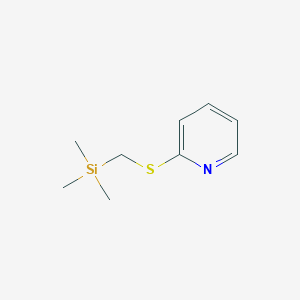

The molecular structure of “2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol” is based on structures generated from information available in ECHA’s databases . The InChI code is 1S/C16H18O3/c17-9-8-14 (13-4-2-1-3-5-13)15-10-12 (11-18)6-7-16 (15)19/h1-7,10,14,17-19H,8-9,11H2 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator . It has a molecular weight of 258.32 .

Safety and Hazards

作用機序

Mode of Action

Based on its structural similarity to bromadiolone , it might interact with its targets in a similar manner. Bromadiolone is a potent anticoagulant rodenticide, often called a “super-warfarin” for its added potency and tendency to accumulate in the liver of the poisoned organism .

Biochemical Pathways

If we consider its structural similarity to bromadiolone , it might affect similar biochemical pathways. Bromadiolone acts as a vitamin K antagonist, reducing blood clotting and causing death due to internal hemorrhaging .

Result of Action

If it acts similarly to bromadiolone, it might cause death due to internal hemorrhaging .

Action Environment

Bromadiolone, a structurally similar compound, is known to be moderately persistent in both soil and water systems depending on local conditions . It demonstrates a moderate to high toxicity to most fauna .

特性

IUPAC Name |

2-(3-hydroxy-1-phenylpropyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPIYYRDVSLOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467300 | |

| Record name | 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol | |

CAS RN |

851789-43-0 | |

| Record name | 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches to produce 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A1: The provided research articles detail two distinct synthetic routes for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol:

- Starting with 6-methyl-4-chroman-2-one: One approach utilizes 6-methyl-4-chroman-2-one as a starting material. [] While the abstract doesn't provide the complete synthesis, it suggests a multi-step process involving the opening of the lactone ring and subsequent modifications to introduce the desired side chain.

- Utilizing ethyl benzoylacetate: Another method employs ethyl benzoylacetate as the starting material. [] This route involves reduction using sodium borohydride followed by Friedel–Crafts alkylation to achieve the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)